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Compound of Interest

Compound Name:
1-Boc-4-ethylpiperidine-4-

carboxamide

Cat. No.: B581256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1-Boc-4-ethylpiperidine-4-
carboxamide and its structural analogs. Understanding the nuanced differences in NMR, IR,

and mass spectrometry data is crucial for the unambiguous identification and characterization

of these valuable synthetic intermediates in drug discovery. This document presents a

summary of expected spectroscopic data for the target molecule and compares it with

experimentally obtained data for several commercially available alternatives, highlighting the

influence of the 4-substituent on the spectral features.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-Boc-4-ethylpiperidine-4-
carboxamide and a selection of its analogs. This comparative data is essential for identifying

characteristic shifts and fragmentation patterns.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Name

Boc (9H, s)
Piperidine CH₂
(axial, m)

Piperidine CH₂
(equatorial, m)

Other Signals

1-Boc-4-

ethylpiperidine-4-

carboxamide

(Expected)

~1.45 ~1.50-1.60 ~1.90-2.00

-CONH₂: ~5.4 (br

s, 2H), -CH₂CH₃:

~1.7 (q, 2H), -

CH₂CH₃: ~0.9 (t,

3H), Piperidine

CH₂ (adjacent to

N): ~2.8-3.0 (t)

and ~3.9-4.1 (d)

1-Boc-4-

methylpiperidine-

4-carboxylic

acid[1]

1.46 1.50-1.65 1.95-2.10

-CH₃: 1.25 (s,

3H), -COOH:

12.1 (br s, 1H),

Piperidine CH₂

(adjacent to N):

~2.9 (t) and ~3.8

(d)

Ethyl N-Boc-

piperidine-4-

carboxylate[2]

1.46 1.60-1.75 1.85-1.95

-OCH₂CH₃: 4.12

(q, 2H), -

OCH₂CH₃: 1.25

(t, 3H),

Piperidine CH:

~2.45-2.60 (m,

1H), Piperidine

CH₂ (adjacent to

N): ~2.8-3.0 (t)

and ~3.9-4.1 (d)

N-Boc-4-

piperidone
1.48 2.43 (t, 4H) -

Piperidine CH₂

(adjacent to N):

3.68 (t, 4H)

4-Amino-1-Boc-

piperidine[3]

1.45 1.25-1.40 1.80-1.90 -NH₂: 1.2 (br s,

2H), Piperidine

CH: ~2.7-2.8 (m,

1H), Piperidine

CH₂ (adjacent to
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N): ~2.9-3.1 (t)

and ~3.9-4.1 (d)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compoun
d Name

Boc
(C(CH₃)₃)

Boc
(C(CH₃)₃)

Piperidin
e C4

Piperidin
e C2, C6

Piperidin
e C3, C5

Other
Signals

1-Boc-4-

ethylpiperid

ine-4-

carboxami

de

(Expected)

~80.0 ~28.5 ~45.0 ~40.0 ~30.0

-CONH₂:

~178.0, -

CH₂CH₃:

~32.0, -

CH₂CH₃:

~8.0

1-Boc-4-

methylpipe

ridine-4-

carboxylic

acid

79.8 28.4 42.1 40.5 32.5

-CH₃: 22.0,

-COOH:

179.5

Ethyl N-

Boc-

piperidine-

4-

carboxylate

79.5 28.5 41.0 41.5 28.5

-

COOCH₂C

H₃: 175.0, -

OCH₂CH₃:

60.5, -

OCH₂CH₃:

14.3

N-Boc-4-

piperidone
80.0 28.4 209.0 41.0 41.0 -

4-Amino-1-

Boc-

piperidine[

3]

79.2 28.5 46.5 43.5 34.0 -

Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)
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Compound
Name

N-H Stretch
C=O Stretch
(Amide/Carbox
yl/Ester)

C=O Stretch
(Boc)

C-N Stretch

1-Boc-4-

ethylpiperidine-4-

carboxamide

(Expected)

~3350, ~3180

(Amide)

~1650 (Amide I),

~1620 (Amide II)
~1690 ~1240

1-Boc-4-

methylpiperidine-

4-carboxylic acid

~2500-3300

(broad, O-H)
~1710 ~1685 ~1250

Ethyl N-Boc-

piperidine-4-

carboxylate

- ~1730 ~1695 ~1245

N-Boc-4-

piperidone
- ~1720 (Ketone) ~1690 ~1240

4-Amino-1-Boc-

piperidine[3]
~3360, ~3290 - ~1690 ~1240

Table 4: Mass Spectrometry Data (m/z)
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Compound
Name

Molecular
Formula

Molecular
Weight

[M+H]⁺
Key Fragment
Ions

1-Boc-4-

ethylpiperidine-4-

carboxamide[4]

C₁₃H₂₄N₂O₃ 256.34 257.18

201 (M-

C₄H₈+H)⁺, 157

(M-Boc+H)⁺,

114, 83

1-Boc-4-

methylpiperidine-

4-carboxylic acid

C₁₂H₂₁NO₄ 243.30 244.15

188 (M-

C₄H₈+H)⁺, 144

(M-Boc+H)⁺,

100, 57

Ethyl N-Boc-

piperidine-4-

carboxylate[5]

C₁₃H₂₃NO₄ 257.33 258.17

202 (M-

C₄H₈+H)⁺, 158

(M-Boc+H)⁺,

129, 57

N-Boc-4-

piperidone
C₁₀H₁₇NO₃ 199.25 200.12

144 (M-

C₄H₈+H)⁺, 100

(M-Boc+H)⁺, 57

4-Amino-1-Boc-

piperidine[3]
C₁₀H₂₀N₂O₂ 200.28 201.16

145 (M-

C₄H₈+H)⁺, 101

(M-Boc+H)⁺, 57

Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality,

reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:
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Acquire the spectrum at room temperature.

Use a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of

¹³C.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty ATR accessory.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

The data is typically presented as percent transmittance (%T).

Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an ESI source.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Scan a mass range appropriate for the expected molecular weight of the compound and

its fragments.

For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-

induced dissociation (CID) to generate fragment ions.

Visualizing Spectroscopic Analysis Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the

structural relationships of the compared compounds.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation
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Caption: General workflow for the spectroscopic analysis of a small molecule.
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Structural Analogs

1-Boc-4-ethylpiperidine-4-carboxamide C₁₃H₂₄N₂O₃

1-Boc-4-methylpiperidine-4-carboxylic acid C₁₂H₂₁NO₄
Ethyl -> Methyl

Carboxamide -> Carboxylic Acid

Ethyl N-Boc-piperidine-4-carboxylate C₁₃H₂₃NO₄Carboxamide -> Ethyl Ester

N-Boc-4-piperidone C₁₀H₁₇NO₃

Ethyl & Carboxamide -> Ketone

4-Amino-1-Boc-piperidine C₁₀H₂₀N₂O₂

Ethyl & Carboxamide -> Amine

Click to download full resolution via product page

Caption: Structural relationship of the target compound and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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